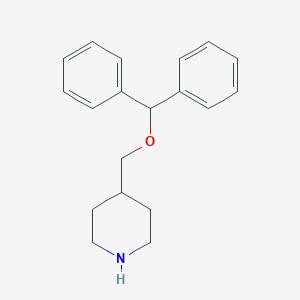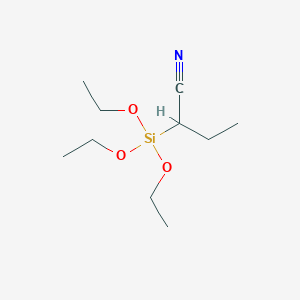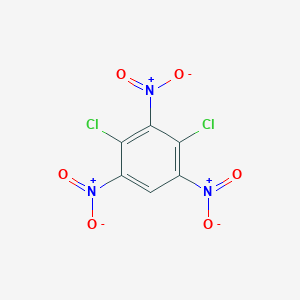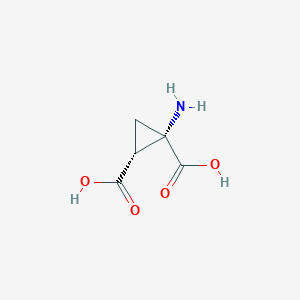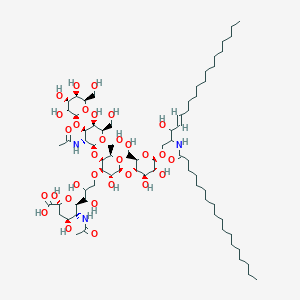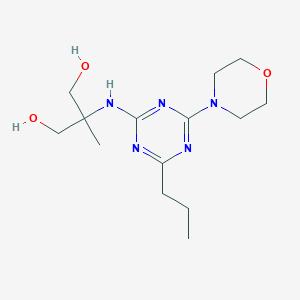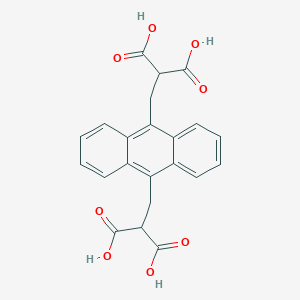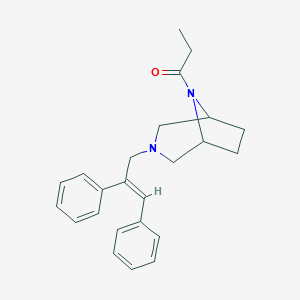
3-(2,3-Diphenylallyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,3-Diphenylallyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane, also known as UMB 68, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It belongs to the class of bicyclic azabicyclo octanes and has a unique structure that makes it an interesting subject for study.
Mechanism Of Action
The mechanism of action of 3-(2,3-Diphenylallyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane 68 is not fully understood, but it is believed to act as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor. This receptor is involved in various processes in the brain, including learning and memory. By enhancing the activity of this receptor, 3-(2,3-Diphenylallyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane 68 may improve cognitive function and memory.
Biochemical And Physiological Effects
3-(2,3-Diphenylallyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane 68 has been shown to have a range of biochemical and physiological effects. It has been found to enhance the release of acetylcholine in the brain, which is a neurotransmitter that is critical for cognitive function. 3-(2,3-Diphenylallyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane 68 has also been found to increase the activity of the hippocampus, a region of the brain that is important for memory and learning.
Advantages And Limitations For Lab Experiments
One of the advantages of 3-(2,3-Diphenylallyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane 68 is its specificity for the α7 nicotinic acetylcholine receptor. This makes it a useful tool for studying the role of this receptor in various processes in the brain. However, one of the limitations of 3-(2,3-Diphenylallyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane 68 is its relatively low potency, which can make it difficult to achieve a significant effect at lower concentrations.
Future Directions
There are several future directions for research on 3-(2,3-Diphenylallyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane 68. One area of interest is the development of more potent analogs of 3-(2,3-Diphenylallyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane 68 that can be used at lower concentrations. Another area of interest is the investigation of the potential therapeutic applications of 3-(2,3-Diphenylallyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane 68 in the treatment of memory disorders such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of 3-(2,3-Diphenylallyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane 68 and its effects on various processes in the brain.
Synthesis Methods
The synthesis of 3-(2,3-Diphenylallyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane 68 involves a multi-step process that requires expertise in organic chemistry. The first step involves the preparation of 2,3-diphenylallyl chloride, which is then used to react with 8-aminomethyl-3,8-diazabicyclo[3.2.1]octane. The resulting product is then treated with propionic anhydride to obtain 3-(2,3-Diphenylallyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane 68. The synthesis of 3-(2,3-Diphenylallyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane 68 is a challenging process that requires careful optimization of reaction conditions to obtain a high yield and purity.
Scientific Research Applications
3-(2,3-Diphenylallyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane 68 has been studied extensively for its potential applications in various fields of research. One of its most promising applications is in the field of neuroscience, where it has been shown to have a positive effect on memory and learning. 3-(2,3-Diphenylallyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane 68 has been found to enhance long-term potentiation, a process that is critical for the formation of new memories in the brain. This makes it a potential candidate for the treatment of memory disorders such as Alzheimer's disease.
properties
CAS RN |
1794-41-8 |
|---|---|
Product Name |
3-(2,3-Diphenylallyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane |
Molecular Formula |
C24H28N2O |
Molecular Weight |
360.5 g/mol |
IUPAC Name |
1-[3-[(E)-2,3-diphenylprop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one |
InChI |
InChI=1S/C24H28N2O/c1-2-24(27)26-22-13-14-23(26)18-25(17-22)16-21(20-11-7-4-8-12-20)15-19-9-5-3-6-10-19/h3-12,15,22-23H,2,13-14,16-18H2,1H3/b21-15- |
InChI Key |
REXWOFSLUVLBDP-QNGOZBTKSA-N |
Isomeric SMILES |
CCC(=O)N1C2CCC1CN(C2)C/C(=C/C3=CC=CC=C3)/C4=CC=CC=C4 |
SMILES |
CCC(=O)N1C2CCC1CN(C2)CC(=CC3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
CCC(=O)N1C2CCC1CN(C2)CC(=CC3=CC=CC=C3)C4=CC=CC=C4 |
synonyms |
3-(2,3-Diphenylallyl)-8-propionyl-3,8-diazabicyclo[3.2.1]octane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



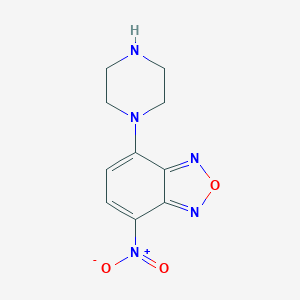
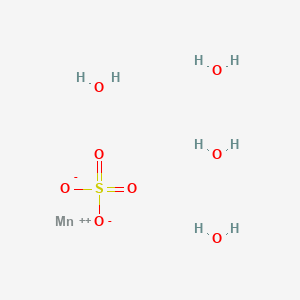
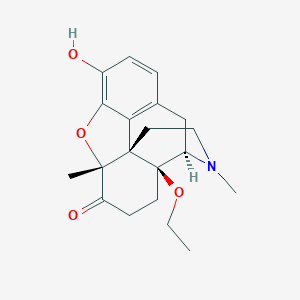
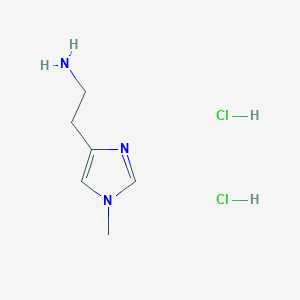
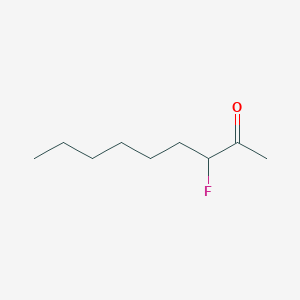
![N-[2-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-naphthalenesulfonamide](/img/structure/B162438.png)
![2-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanoic acid](/img/structure/B162441.png)
